C6 Methyl Group: Structural Prerequisite for BAY-299-Class Bromodomain Inhibitor Activity
The target compound is the direct synthetic precursor to BAY-299, a clinical-stage dual BRD1/TAF1 bromodomain inhibitor. BAY-299 retains the intact 1,3,6-trimethyl-2-oxo-benzimidazolone core and achieves IC₅₀ values of 6–67 nM against BRD1 (BRPF2) and 8–13 nM against TAF1 BD2, with >30-fold selectivity over BRPF1/3 and >300-fold selectivity over BRD4 [1]. The 1,3-dimethyl analog (CAS 55241-49-1, lacking the C6 methyl) cannot yield the same final compound and has no reported bromodomain activity; the C6 methyl fills a hydrophobic pocket in the TAF1 bromodomain, and its absence is expected to reduce binding affinity substantially .
| Evidence Dimension | C6 substituent impact on downstream biological activity |
|---|---|
| Target Compound Data | C6–CH₃ present; enables synthesis of BAY-299 (BRD1 IC₅₀ = 6–67 nM; TAF1 IC₅₀ = 8–13 nM) |
| Comparator Or Baseline | 1,3-Dimethyl analog (C6–H, CAS 55241-49-1): no reported bromodomain activity; cannot yield BAY-299 scaffold |
| Quantified Difference | Presence of C6–CH₃ is structurally essential for BAY-299 synthesis; >30-fold selectivity window observed in final drug vs. off-target bromodomains |
| Conditions | BAY-299: recombinant BRD1/TAF1 bromodomain binding assays; selectivity panel across BRPF family, BRD9, ATAD2, BRD4 [1] |
Why This Matters
Procuring the correct C6-methylated intermediate is mandatory for any program targeting BRD1/TAF1 bromodomains with BAY-299-class molecules; the des-methyl analog leads to a structurally divergent and biologically inactive final compound.
- [1] PeptideDB. BAY-299 (BAY299) – Novel, highly potent, and selective dual inhibitor of BRD1 and TAF1. IC₅₀: BRPF2 BD 67 nM, TAF1 BD2 8 nM, TAF1L BD2 106 nM. CAS 2080306-23-4. View Source
